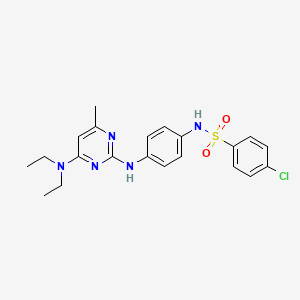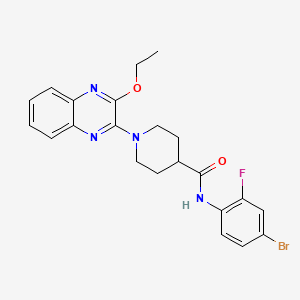
N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromo-fluorophenyl group, an ethoxyquinoxalinyl moiety, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the bromo-fluorophenyl group: This can be achieved through nucleophilic substitution reactions where a bromo-fluorophenyl halide reacts with the piperidine derivative.
Attachment of the ethoxyquinoxalinyl moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the quinoxalinyl group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- N-(4-chloro-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
- N-(4-bromo-2-fluorophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of both bromo and fluoro substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H22BrFN4O2 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22BrFN4O2/c1-2-30-22-20(25-18-5-3-4-6-19(18)27-22)28-11-9-14(10-12-28)21(29)26-17-8-7-15(23)13-16(17)24/h3-8,13-14H,2,9-12H2,1H3,(H,26,29) |
InChI Key |
HLVBTLWXDRKKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11232134.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11232138.png)
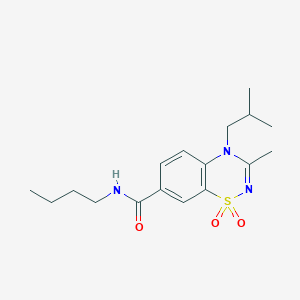
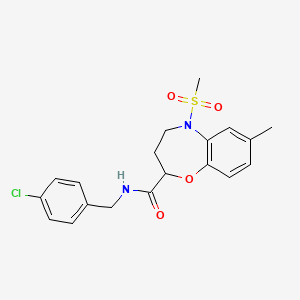
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11232147.png)
![N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B11232149.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11232168.png)
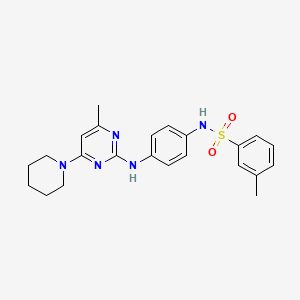
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11232178.png)
![ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B11232180.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide](/img/structure/B11232187.png)
![4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11232195.png)
![N,N-diethyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11232204.png)
